8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Description
8-Amino-5,5-dioxo-5λ⁶-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a bicyclic spiro compound characterized by a sulfur-containing thiaspiro[3.5]nonane core. The molecule features a sulfone group (5,5-dioxo) at the spiro junction, an amino group at position 8, and a carboxylic acid substituent at position 2, which is neutralized as a hydrochloride salt.
Key properties derived from available evidence:
Properties
IUPAC Name |
8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTERAVUOHBAIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CC1N)CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing both amino and carboxylic acid functional groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spiro linkage provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : The target compound is prioritized in API synthesis due to its balanced lipophilicity (LogP ~1.2) and high purity (>95%) .
- Discontinued Analogues: Compounds like 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride were discontinued due to scalability issues, highlighting the target’s industrial advantage .
Biological Activity
8-Amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS Number: 2138040-08-9) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula for this compound is with a molecular weight of approximately 236.76 g/mol. The structural complexity of the molecule is reflected in its spirocyclic architecture, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H17ClN2O3S |
| Molecular Weight | 236.76 g/mol |
| CAS Number | 2138040-08-9 |
| SMILES | NC1CCSC2(C1)CC(C2)C(=O)N.Cl |
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Studies have shown that thiaspiro compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The presence of amino and carboxylic acid functional groups in 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the spirocyclic structure could interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, compounds with spiro structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antimicrobial Study : A study conducted on thiaspiro derivatives demonstrated that modifications to the spirocyclic structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the amino group in enhancing membrane permeability, facilitating better interaction with bacterial targets.
- Anti-inflammatory Research : In vitro assays revealed that compounds similar to 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid effectively reduced TNF-alpha levels in macrophages, suggesting a strong anti-inflammatory effect. This was further supported by animal models showing reduced edema in paw inflammation tests.
- Anticancer Investigation : Preliminary screening for anticancer activity indicated that this compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest at the G1 phase and induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-amino-5,5-dioxo-5λ⁶-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves spirocyclic ring formation via sulfonyl chloride intermediates, followed by carboxylation and hydrochlorination. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and HPLC monitoring (C18 column, 0.1% TFA in mobile phase) to achieve ≥95% purity .
- Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₂S | |
| Molecular Weight | 261.75 g/mol | |
| CAS Number | EN300-706133 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use ¹H/¹³C NMR (DMSO-d₆) to confirm spirocyclic geometry and sulfone groups. IR spectroscopy (KBr pellet) identifies carboxylic acid O-H stretches (2500-3300 cm⁻¹) and sulfone S=O bonds (1150-1250 cm⁻¹). Mass spectrometry (ESI+) validates molecular weight .
Q. What stability considerations are essential for handling this compound in aqueous solutions?
- Methodology : The hydrochloride salt is hygroscopic; store desiccated at -20°C. In solution, avoid prolonged exposure to pH >7 to prevent decarboxylation. Monitor degradation via UV-Vis (λmax ~270 nm) and adjust buffers (e.g., phosphate, pH 4–6) for experimental use .
Advanced Research Questions
Q. How does the spirocyclic sulfur moiety influence reactivity in nucleophilic substitution reactions?
- Methodology : The sulfone group enhances electrophilicity at the spirocyclic carbon. Reactivity can be probed via SN2 reactions with amines (e.g., benzylamine) in DMF at 60°C, monitored by TLC (silica gel, ethyl acetate/hexane). Compare kinetics with non-sulfone analogs to isolate sulfur’s electronic effects .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology : Discrepancies arise from Boc-protection efficiency and sulfonyl chloride intermediates. Use in situ FTIR to track sulfone formation and optimize reaction time/temperature. Cross-validate yields via gravimetric analysis and LC-MS quantification .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Perform docking studies (AutoDock Vina) using the spirocyclic core as a rigid scaffold. Parameterize the sulfone and carboxylate groups for electrostatic potential mapping. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What advanced analytical methods differentiate polymorphic forms of this hydrochloride salt?
- Methodology : Use PXRD (Cu-Kα radiation) to identify crystalline phases. Compare DSC thermograms (endothermic peaks at ~210°C for Form I vs. ~225°C for Form II). Solvent-mediated polymorph conversion can be studied via slurry experiments in acetonitrile .
Contradictions and Validation
- Synthetic Routes : reports Boc-protected intermediates for carboxylation, while uses direct carboxylation. Researchers should test both routes and compare purity via chiral HPLC .
- Stability : suggests pH 4–6 for stability, but (HCl handling) implies higher acidity tolerance. Buffer selection should be empirically validated for each application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
